5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Overview
Description
5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-5-(trifluoromethyl)pyridine and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100°C).
Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, particularly at the position ortho to the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolidine and pyridine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological macromolecules.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the pyrrolidine group, making it less versatile in forming hydrogen bonds.
5-(Pyrrolidin-1-yl)pyridine: Does not have the trifluoromethyl group, which reduces its electron-withdrawing effects.
3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group, which imparts different reactivity and applications.
Uniqueness
5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the pyrrolidine and trifluoromethyl groups. This combination enhances its chemical reactivity and allows for diverse applications in various fields.
Properties
IUPAC Name |
5-pyrrolidin-1-yl-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-8(7-14-9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEBFDYJHTVPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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